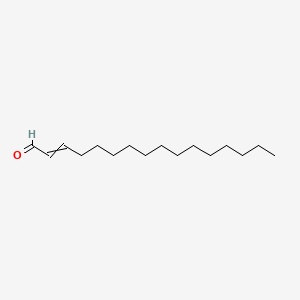

Hexadec-2-enal

Descripción

Contextualizing Hexadec-2-enal within the Lipid Aldehyde Class

This compound belongs to the family of fatty aldehydes, which are long-chain aliphatic aldehydes. wikipedia.org These compounds are characterized by a carbonyl group at the end of a hydrocarbon chain. wikipedia.org Specifically, this compound is an α,β-unsaturated aldehyde, meaning it possesses a double bond between the second and third carbon atoms relative to the aldehyde group. This structural feature confers increased reactivity, making it susceptible to Michael addition reactions with cellular nucleophiles. researchgate.net

Lipid aldehydes are formed through both non-enzymatic and enzymatic pathways. nih.gov A primary route of formation for many aldehydes is through the peroxidation of polyunsaturated fatty acids, a process initiated by oxidative stress. longdom.orgnih.gov However, this compound is notably generated during the catabolism of sphingolipids. nih.gov Specifically, the enzyme sphingosine-1-phosphate lyase (SPL) catalyzes the irreversible degradation of sphingosine-1-phosphate (S1P) to produce phosphoethanolamine and (E)-2-hexadecenal. nih.govnih.gov This places this compound at a crucial juncture in lipid metabolism, linking the breakdown of complex sphingolipids to downstream cellular events.

Historical Perspectives on this compound Investigation

The study of lipid aldehydes has a history rooted in the broader investigation of lipid oxidation, a field that has been developing for over two centuries. researchgate.net Early research focused on the deleterious effects of lipid oxidation on food quality, with scientists initially debating the relative importance of hydrolysis versus oxidation. researchgate.net The discovery of hydroperoxides in the mid-20th century was a pivotal moment, leading to a deeper understanding of the chemical mechanisms of lipid degradation and the formation of secondary oxidation products like aldehydes. researchgate.net

The specific investigation of long-chain aliphatic aldehydes, including this compound, is a more recent endeavor, largely driven by advancements in analytical chemistry. The development of sensitive techniques such as gas chromatography-mass spectrometry (GC-MS) and, more recently, liquid chromatography-mass spectrometry (LC-MS), has been instrumental in the detection and quantification of these molecules in biological systems. nih.govresearchgate.net Early studies on long-chain aldehydes were often descriptive, identifying their presence in various natural sources. nih.gov However, the recognition of their potential bioactivity has spurred more focused research into their specific cellular roles. The ability to synthesize and purify compounds like this compound has further enabled detailed in vitro studies to elucidate their mechanisms of action.

Current Research Landscape and Emerging Trends for this compound Studies

Contemporary research on this compound is largely centered on its role as a bioactive signaling molecule, particularly in the context of cellular stress and apoptosis (programmed cell death). A significant breakthrough in this area was the discovery that this compound, a product of S1P degradation, can induce cytoskeletal reorganization and apoptosis in various cell types. nih.govnih.gov This finding has opened up a new paradigm in sphingolipid signaling, suggesting that the breakdown products of bioactive lipids can themselves have potent biological effects. nih.govnih.gov

Current investigations are delving deeper into the molecular mechanisms underlying this compound's effects. A key focus is its ability to activate the c-Jun N-terminal kinase (JNK) signaling pathway, a critical regulator of cellular responses to stress. nih.govnih.gov Research has shown that this compound treatment leads to the phosphorylation and activation of JNK and its downstream targets, ultimately triggering the apoptotic cascade. nih.govnih.gov

Emerging trends in this compound research include exploring its potential involvement in various pathological conditions. Given its pro-apoptotic activity and its origin from sphingolipid metabolism, there is growing interest in its role in diseases characterized by dysregulated cell death and lipid signaling, such as metabolic disorders and neurodegenerative diseases. squarespace.comusp.brresearchgate.net For instance, studies have suggested a link between elevated levels of lipid aldehydes and insulin (B600854) resistance, a hallmark of type 2 diabetes. squarespace.com Furthermore, the neurotoxic potential of related aldehydes raises questions about the possible contribution of this compound to neurodegeneration. nih.gov

The development of more sophisticated analytical methods for the precise quantification of this compound in biological samples is another active area of research. nih.gov These methods are crucial for establishing correlations between this compound levels and disease states, and for understanding its in vivo dynamics.

Interactive Data Table: Research Findings on this compound's Biological Effects

| Research Finding | Cell Types Studied | Key Observations | Reference |

| Induction of Apoptosis | HEK293T, NIH3T3, HeLa | Treatment with 25 µM this compound for 3 hours significantly increased the percentage of apoptotic cells. | researchgate.netnih.gov |

| Activation of JNK Pathway | HEK293T, HeLa, NIH3T3 | Robust activation of JNK was observed within 15 minutes of treatment with this compound. | nih.gov |

| Cytoskeletal Reorganization | HEK293T, NIH3T3, HeLa | Caused cell rounding and detachment from the substratum. | nih.gov |

| Effect on Fatty Acid Oxidation | Human Skeletal Muscle Cells | A high concentration of 2-Hexadecenal led to impaired fatty acid oxidation. | squarespace.com |

| Quantification in Biological Samples | Various cell lines, human plasma | Novel LC-MS/MS and fluorescence detection methods were developed for quantification. | nih.gov |

Interactive Data Table: Key Proteins Involved in this compound-Induced Apoptosis

| Protein | Role in Apoptosis | Effect of this compound | Reference |

| JNK (c-Jun N-terminal kinase) | Stress-activated protein kinase that regulates apoptosis. | Activated (phosphorylated) by this compound treatment. | nih.govnih.gov |

| c-Jun | A downstream target of JNK; a transcription factor involved in apoptosis. | Phosphorylated following JNK activation by this compound. | nih.gov |

| Bax | Pro-apoptotic protein that promotes mitochondrial outer membrane permeabilization. | Activated by this compound. | nih.gov |

| Bid | Pro-apoptotic protein that links extrinsic and intrinsic apoptosis pathways. | Cleaved following this compound treatment. | nih.gov |

| Bim | Pro-apoptotic protein that promotes apoptosis. | Increased translocation to the mitochondria after this compound exposure. | nih.gov |

| Cytochrome c | Released from mitochondria during apoptosis, activating caspases. | Released from mitochondria in response to this compound. | nih.gov |

| PARP (Poly (ADP-ribose) polymerase) | A substrate of caspase-3; its cleavage is a hallmark of apoptosis. | Cleaved in cells treated with this compound. | researchgate.net |

Structure

3D Structure

Propiedades

Fórmula molecular |

C16H30O |

|---|---|

Peso molecular |

238.41 g/mol |

Nombre IUPAC |

hexadec-2-enal |

InChI |

InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h14-16H,2-13H2,1H3 |

Clave InChI |

KLJFYXOVGVXZKT-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCCCCC=CC=O |

Origen del producto |

United States |

Biosynthesis and Metabolic Pathways of Hexadec 2 Enal

Enzymatic Pathways Leading to Hexadec-2-enal Formation

The primary enzymatic route for this compound synthesis is the degradation of sphingolipids. Additionally, the lipoxygenase pathway serves as a major route for the biosynthesis of various unsaturated aldehydes, contributing to the diversity of these molecules in nature.

The irreversible degradation of the bioactive signaling lipid, Sphingosine (B13886) 1-phosphate (S1P), is a key metabolic process that directly yields (2E)-Hexadecenal. ebi.ac.uknih.gov This catabolic reaction is catalyzed exclusively by the enzyme Sphingosine 1-phosphate lyase (S1PL), also known as S1P lyase. ebi.ac.uknih.govontosight.ai S1PL is a pyridoxal (B1214274) phosphate-dependent enzyme predominantly located in the endoplasmic reticulum, although its presence has also been investigated in the nucleus. nih.govuniprot.org

The enzymatic reaction involves the cleavage of the C2-C3 carbon-carbon bond in S1P, resulting in two products: (2E)-Hexadecenal and phosphoethanolamine. nih.govontosight.aimdpi.com This process is the final step in sphingolipid catabolism and is crucial for regulating the cellular levels of S1P, a molecule involved in numerous physiological processes like cell proliferation and survival. ebi.ac.uknih.govontosight.ai The degradation of S1P by S1PL not only terminates the signaling functions of S1P but also produces (2E)-Hexadecenal, which can participate in further metabolic activities. nih.govontosight.ai Similarly, S1PL can also degrade dihydrosphingosine-1-phosphate (DHS1P), producing hexadecanal (B134135). ebi.ac.uknih.govmdpi.com

The activity of S1PL is a critical factor in maintaining lipid homeostasis. uniprot.org Defects or inhibition of this enzyme can lead to the accumulation of its substrates and have been linked to severe health conditions. ebi.ac.uk The quantification of (2E)-Hexadecenal is often used as a direct measure of S1PL activity in research settings. ebi.ac.uknih.gov

Lipoxygenase (LOX) pathways are fundamental enzymatic cascades in plants and other organisms responsible for the production of a variety of oxidized fatty acids, known as oxylipins. nih.gov These pathways are particularly known for generating short-chain (C6 and C9) unsaturated aldehydes, often referred to as Green Leaf Volatiles (GLVs), which contribute to the characteristic aroma of fresh-cut grass and are involved in plant defense mechanisms. uliege.beacs.org

The process begins with the hydrolysis of lipids to release polyunsaturated fatty acids (PUFAs), such as linoleic acid and α-linolenic acid. uliege.bemdpi.com Lipoxygenases, which are non-heme iron-containing dioxygenases, then catalyze the stereospecific insertion of molecular oxygen into the PUFA backbone. mdpi.com This reaction produces fatty acid hydroperoxides (HPODs or HPOTs). acs.orgmdpi.com

These hydroperoxides are subsequently cleaved by the enzyme hydroperoxide lyase (HPL). acs.orgresearchgate.net This cleavage yields a short-chain aldehyde and an oxo-acid. acs.org For example, the HPL-mediated breakdown of 13-hydroperoxides from linolenic and linoleic acids results in the formation of C6 aldehydes like (Z)-3-hexenal and hexanal (B45976), respectively. researchgate.net The (Z)-3-hexenal can then be isomerized to the more stable (E)-2-hexenal, a well-known leaf aldehyde. researchgate.netebi.ac.uk

While the LOX pathway is a major source of C6 aldehydes like (E)-2-hexenal, its direct role in producing the much longer C16 aldehyde, this compound, is not established. ebi.ac.ukmdpi.commdpi.combeilstein-journals.org The pathway primarily utilizes C18 fatty acids to generate C6 and C12 products. uliege.be However, the study of LOX pathways provides a crucial framework for understanding the enzymatic biosynthesis of unsaturated aldehydes in general.

Non-Enzymatic Formation Mechanisms of this compound

Beyond enzymatic catalysis, this compound can be formed through non-enzymatic chemical reactions, specifically through the free-radical-mediated destruction of sphingolipids. nih.govnih.gov These reactions are initiated by highly reactive chemical species.

A non-enzymatic pathway for the formation of this compound involves the free-radical destruction of sphingolipids. nih.govnih.gov This mechanism is distinct from lipid peroxidation, as sphingolipids are generally poor substrates for peroxidation due to their typically saturated fatty acid residues. nih.gov The key to this process is the presence of a free amino group in the sphingolipid molecule, such as in sphingosine (SPH) or sphingosine-1-phosphate (S1P). nih.gov This free amino group is necessary for the formation of nitrogen-centered radicals upon interaction with reactive oxygen species (ROS) or reactive chlorine species (RCS). nih.govresearchgate.net The subsequent fragmentation of these nitrogen-centered radicals, through the simultaneous rupture of C-C and O-H bonds, leads to the generation of this compound. nih.govnih.govcabidigitallibrary.org

Hypochlorous acid (HOCl), a potent reactive chlorine species produced in vivo by the enzyme myeloperoxidase, can induce the formation of this compound from lysosphingolipids. nih.govnih.govcabidigitallibrary.org The interaction of HOCl with aqueous dispersions of sphingolipids like sphingosine (SPH), sphingosylphosphorylcholine (B14255) (SPC), and S1P leads to the production of this compound. cabidigitallibrary.org This process has also been observed in cell cultures, such as rat glioma C6 cells and human embryonic kidney 293 cells, when exposed to HOCl, suggesting its potential occurrence in living systems under conditions of halogenative stress. nih.govcabidigitallibrary.org The formation of this compound is dependent on the concentration of HOCl. cabidigitallibrary.org

Table 1: HOCl-Induced Formation of this compound from Sphingolipids

| Sphingolipid Substrate | HOCl Concentration Range (mM) | Observed Outcome |

|---|---|---|

| Sphingosine (SPH) | 0.5 to 4.5 | Increasing formation of this compound. cabidigitallibrary.org |

| Sphingosylphosphorylcholine (SPC) | 1.0 to 3.0 | Increasing formation of this compound. cabidigitallibrary.org |

| Sphingosine-1-Phosphate (S1P) | 0.5 to 4.0 | Increasing formation of this compound. cabidigitallibrary.org |

Similar to the action of HOCl, gamma-radiation can also trigger the free-radical destruction of sphingolipids to produce this compound. nih.govnih.gov When aqueous dispersions of sphingosine were subjected to gamma-irradiation, the formation of this compound was observed. nih.gov The radiation-chemical yield for this process was calculated to be 0.14 ± 0.02 molecules per 100 eV. nih.gov This finding further substantiates the existence of a non-enzymatic, free-radical pathway for sphingolipid degradation, which is distinct from the well-known enzymatic routes. nih.govcabidigitallibrary.org This mechanism also relies on the fragmentation of nitrogen-centered radicals formed from the sphingolipid substrate. nih.gov

Free-Radical Destruction of Sphingolipids by Reactive Species

Radical Fragmentation Processes

The formation of various aldehydes, including this compound, can occur through radical-mediated fragmentation of lipid hydroperoxides. This process is a key feature of lipid peroxidation. The initial event involves the abstraction of a hydrogen atom from a polyunsaturated fatty acid (PUFA), leading to the formation of a lipid radical. This radical reacts with molecular oxygen to form a lipid hydroperoxyl radical, which can then propagate a chain reaction.

The decomposition of these lipid hydroperoxides, often catalyzed by transition metals, results in the formation of a complex mixture of secondary products, including various aldehydes. For instance, the fragmentation of linoleate-derived hydroperoxides can lead to the formation of γ-hydroxy- and γ-oxo-α,β-alkenals like 4-hydroxy-2-nonenal (HNE). nih.gov While the direct formation of this compound through a specific, well-documented radical fragmentation pathway from a defined PUFA is less commonly cited than that of shorter-chain aldehydes, the general mechanism of lipid hydroperoxide fragmentation provides a plausible route for its generation. This process involves the cleavage of carbon-carbon bonds within the fatty acid backbone, leading to a variety of aldehyde products depending on the initial PUFA and the specific cleavage site.

Lipid Peroxidation of Polyunsaturated Fatty Acids (PUFAs) in Biological Systems

Lipid peroxidation is a major source of aldehydes in biological systems. creative-proteomics.comnih.gov This process involves the oxidative degradation of lipids, particularly PUFAs, which are abundant in cellular membranes. The reaction is initiated by reactive oxygen species (ROS) and results in a cascade of reactions that produce lipid hydroperoxides. wikipedia.org These hydroperoxides are unstable and can decompose to form a variety of secondary products, including a wide range of aldehydes. nih.gov

The specific aldehydes produced depend on the structure of the fatty acid being oxidized. For example, the oxidation of n-6 PUFAs typically yields aldehydes like pentanal and hexanal, while n-3 PUFAs produce propanal. mdpi.com While not as prominently cited as shorter-chain aldehydes, this compound can be formed from the peroxidation of longer-chain PUFAs. The process of autoxidation, a non-enzymatic reaction mediated by free radicals, is a key pathway in the formation of these aldehydes. twinwoodcattle.com Factors such as the presence of pro-oxidants like transition metals, high oxygen levels, and elevated temperatures can accelerate lipid peroxidation. twinwoodcattle.com

Metabolic Fate and Degradation of this compound

Once formed, this compound is metabolized through oxidation, a crucial detoxification process.

Oxidation to (2E)-Hexadecenoic Acid by Long-Chain Fatty Aldehyde Dehydrogenase (ALDH3A2/FALDH)

The primary enzyme responsible for the oxidation of this compound is the long-chain fatty aldehyde dehydrogenase, ALDH3A2, also known as fatty aldehyde dehydrogenase (FALDH). reactome.orgnih.gov This enzyme catalyzes the conversion of long-chain aliphatic aldehydes, including this compound, into their corresponding carboxylic acids. reactome.orgtandfonline.com Specifically, ALDH3A2 oxidizes this compound to (2E)-hexadecenoic acid. reactome.org This reaction is a critical step in the detoxification of this reactive aldehyde. escholarship.org

ALDH3A2 is a member of the aldehyde dehydrogenase superfamily and is localized to the endoplasmic reticulum. tandfonline.com Its importance is underscored by the genetic disorder Sjögren-Larsson syndrome (SLS), which is caused by mutations in the ALDH3A2 gene. reactome.orgnih.gov The resulting deficiency in ALDH3A2 activity leads to the accumulation of long-chain aldehydes, including this compound, contributing to the severe neurological and cutaneous symptoms of the disease. reactome.org Studies have shown that ALDH3A2 is the only known human ALDH that efficiently oxidizes long-chain fatty aldehydes like hexadecanal and trans-2-hexadecenal. hmdb.ca

General Aldehyde Oxidation Pathways in Biological Contexts

In a broader biological context, the oxidation of aldehydes to carboxylic acids is a common metabolic pathway for their detoxification. nih.gov Aldehydes are highly reactive molecules that can have toxic effects, and their conversion to less reactive carboxylic acids is essential for cellular homeostasis. nih.gov This oxidation is catalyzed by a family of enzymes known as aldehyde dehydrogenases (ALDHs). nih.gov

Synthetic Methodologies for Hexadec 2 Enal and Analogues

Chemical Synthesis Approaches

The formation of Hexadec-2-enal can be systematically approached through several reliable synthetic strategies. These methods are broadly categorized into oxidation reactions and carbonyl condensation reactions, each encompassing specific catalytic systems and reaction mechanisms to achieve the desired α,β-unsaturated aldehyde structure.

Oxidation Reactions of Alcohols

The oxidation of allylic alcohols is a direct and effective method for synthesizing α,β-unsaturated aldehydes like this compound. This transformation requires chemoselective catalysts that oxidize the hydroxyl group without affecting the carbon-carbon double bond.

Various metal-based catalytic systems have been developed for the aerobic oxidation of allylic alcohols. These methods are often favored for their efficiency and milder reaction conditions compared to stoichiometric oxidants. organic-chemistry.org Ruthenium, palladium, and iron complexes have demonstrated significant efficacy in this transformation. organic-chemistry.org For instance, a ruthenium-catalyzed oxidation using benzaldehyde (B42025) as a hydrogen acceptor provides a high-yielding and mild route to substituted α,β-unsaturated compounds. organic-chemistry.org Similarly, palladium acetate (B1210297) (Pd(OAc)₂) in the presence of a base like triethylamine (B128534) (Et₃N) and oxygen can selectively oxidize allylic alcohols. organic-chemistry.org An environmentally friendly approach involves using a system of iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O), TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl), and sodium chloride (NaCl) under atmospheric oxygen to produce α,β-unsaturated aldehydes with retention of the double-bond configuration. organic-chemistry.org

Table 1: Metal-Catalyzed Oxidation Systems for Allylic Alcohols

| Catalyst System | Oxidant | Key Features |

| Ruthenium complex | Benzaldehyde (H-acceptor) | Mild, high-yielding, intramolecular H-transfer. organic-chemistry.org |

| Pd(OAc)₂ / Et₃N | Oxygen (O₂) | Selective for allylic alcohols. organic-chemistry.org |

| Fe(NO₃)₃·9H₂O / TEMPO / NaCl | Oxygen (O₂) | Eco-friendly, mild conditions, retains double-bond geometry. organic-chemistry.org |

Activated manganese dioxide (MnO₂) is a widely used and highly specific stoichiometric oxidant for the conversion of allylic and benzylic alcohols to their corresponding aldehydes and ketones. tdl.orggoogle.com Its selectivity prevents over-oxidation to the carboxylic acid and leaves isolated double bonds untouched. The "activation" process, typically involving the precipitation of manganese dioxide followed by drying at elevated temperatures, is crucial for its reactivity. google.com The synthesis of an enal like this compound would involve treating the corresponding allylic alcohol, Hexadec-2-en-1-ol, with a suspension of activated MnO₂ in a non-polar solvent such as dichloromethane (B109758) or benzene. orgsyn.org The reaction is heterogeneous and proceeds at room temperature or with gentle heating, with the progress easily monitored by techniques like thin-layer chromatography (TLC). orgsyn.org The product is isolated by simple filtration of the manganese oxides followed by solvent evaporation. orgsyn.org

Table 2: Typical Reaction Conditions for MnO₂ Oxidation

| Reactant | Oxidant | Solvent | Temperature | Outcome |

| Allylic Alcohol | Activated Manganese Dioxide (MnO₂) | Dichloromethane | Room Temperature | α,β-Unsaturated Aldehyde. orgsyn.org |

| Benzyl Alcohol | Activated Manganese Dioxide (MnO₂) | Benzene | Room Temperature | Benzaldehyde. google.com |

Carbonyl Condensation Reactions

Carbonyl condensation reactions provide a powerful C-C bond-forming strategy to construct the carbon skeleton of this compound from smaller aldehyde or ketone precursors.

The aldol (B89426) condensation is a cornerstone reaction in organic synthesis for forming α,β-unsaturated carbonyl compounds. google.com The synthesis of this compound via this method would involve the self-condensation of tetradecanal (B130844). In this reaction, one molecule of tetradecanal acts as a nucleophile (after deprotonation at the α-carbon to form an enolate) and attacks the electrophilic carbonyl carbon of a second tetradecanal molecule. chegg.com This is typically carried out in the presence of a base, such as sodium hydroxide. google.com The initial product is a β-hydroxy aldehyde, which readily undergoes dehydration (elimination of a water molecule) upon heating or under acidic/basic conditions to yield the thermodynamically stable conjugated system of (E)-Hexadec-2-enal. google.com This process is widely used industrially for aldehydes like butanal to produce 2-ethyl-hex-2-enal. google.comchegg.com

Table 3: Aldol Condensation for Enal Synthesis

| Aldehyde Reactant(s) | Product after Condensation & Dehydration |

| Tetradecanal (self-condensation) | This compound |

| Butanal (self-condensation) | 2-Ethyl-hex-2-enal. google.comchegg.com |

| Hexanal (B45976) (self-condensation) | 2-Butyl-oct-2-enal. google.com |

The Horner–Wadsworth–Emmons (HWE) reaction is a superior alternative to the Wittig reaction for synthesizing α,β-unsaturated esters and, by extension, aldehydes, with high stereoselectivity. wikipedia.org It involves the reaction of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. To synthesize this compound, tetradecanal would be reacted with the carbanion generated from a C2 phosphonate reagent, such as diethyl acetylphosphonate, after deprotonation with a suitable base like sodium hydride (NaH). The HWE reaction mechanism inherently favors the formation of the (E)-alkene, which is the desired isomer for this compound. wikipedia.org The reaction proceeds through a nucleophilic addition of the phosphonate carbanion to the aldehyde, followed by the elimination of a water-soluble dialkyl phosphate (B84403) salt, which simplifies product purification compared to the triphenylphosphine (B44618) oxide generated in a Wittig reaction. wikipedia.org This method is valued for its reliability and stereocontrol in constructing complex polyene systems. umich.edu

Table 4: Reagents for HWE Synthesis of this compound

| Aldehyde | Phosphonate Reagent | Base | Product |

| Tetradecanal | Diethyl acetylphosphonate | Sodium Hydride (NaH) | (E)-Hexadec-2-enal |

Cyclization and Rearrangement Strategies

Cyclization and rearrangement strategies represent powerful methodologies for the construction of complex molecular architectures from simpler precursors. In the context of synthesizing analogues of this compound, particularly those containing heterocyclic systems, these strategies are invaluable for creating tetrahydropyran (B127337) (THP) and dihydropyran (DHP) rings. These reactions often proceed through cationic intermediates, enabling the formation of new carbon-carbon and carbon-oxygen bonds with high levels of stereocontrol.

Prins Cyclization and Hydrolysis

The Prins cyclization is a classic acid-catalyzed reaction that involves the condensation of an aldehyde with a homoallylic alcohol. beilstein-journals.org This methodology is highly effective for synthesizing substituted tetrahydropyran rings. nih.gov For α,β-unsaturated aldehydes, such as analogues of this compound, the reaction proceeds by activation of the aldehyde with a Lewis or Brønsted acid to generate an oxocarbenium ion. This electrophilic intermediate is then trapped intramolecularly by the alkene of the homoallylic alcohol moiety, leading to a cyclic cation that is subsequently quenched by a nucleophile, often water, to yield a 4-hydroxytetrahydropyran after hydrolysis. beilstein-journals.orgnih.gov

The stereochemical outcome of the Prins cyclization is a critical aspect, with the formation of cis-2,6-disubstituted pyrans often favored due to chair-like transition states where substituents adopt equatorial positions to minimize steric strain. ntu.edu.sg However, methodologies have been developed to control the stereoselectivity to achieve trans products as well. ntu.edu.sg The choice of catalyst is crucial; rhenium(VII) complexes, for instance, have been shown to be particularly effective for Prins cyclizations involving α,β-unsaturated aldehydes, proceeding under mild conditions to form highly substituted 4-hydroxy tetrahydropyran products stereoselectively. nih.govorganic-chemistry.org The reaction tolerates a variety of functional groups and has been employed in the synthesis of complex natural products. organic-chemistry.org

A significant challenge can be the potential for racemization through a reversible 2-oxonia-Cope rearrangement, but this can be mitigated by using substrates where the oxocarbenium ion is generated from a masked aldehyde, such as an α-acetoxy ether, which can proceed without loss of optical purity. nih.gov

Table 1: Selected Catalysts and Conditions for Prins Cyclization with Unsaturated Aldehydes

| Catalyst | Substrates | Key Features | Reference |

| Rhenium(VII) (O₃ReOSiPh₃) | Homoallylic alcohols and α,β-unsaturated aldehydes | Mild conditions, high stereoselectivity for 4-hydroxy THPs. | nih.govorganic-chemistry.org |

| Iron(III) Chloride (FeCl₃) | Homopropargyl alcohols and aldehydes | Highly stereoselective for cis-2,6-dihydropyrans via alkyne Prins cyclization. | beilstein-journals.org |

| Boron Trifluoride Etherate (BF₃·OEt₂) | α-acetoxy ethers with homoallylic alcohol moiety | Prevents racemization, maintaining optical purity. | nih.gov |

| Camphor Sulfonic Acid (CSA) | Enals and allylsilanes | Intramolecular Sakurai-Prins cyclization for cis-2,6-disubstituted THPs. | beilstein-journals.org |

Mercury(II)-Mediated Pyranoid System Construction from Aldehydes

Mercury(II)-mediated cyclizations provide an alternative route to pyranoid systems, leveraging the high affinity of Hg(II) salts for unsaturated bonds. beilstein-journals.org In this strategy, an unsaturated alcohol reacts with an aldehyde in a process that can lead to the formation of a pyran ring. A common approach involves the reaction of a homoallylic alcohol with an aldehyde to form a hemiacetal, which then undergoes mercury(II)-promoted cyclization.

The mechanism typically involves the activation of the alkene by a mercury(II) salt, such as mercuric trifluoroacetate (B77799) (Hg(TFA)₂) or mercuric triflate (Hg(OTf)₂), forming a mercurinium ion intermediate. beilstein-journals.org The hydroxyl group of the hemiacetal then acts as an intramolecular nucleophile, attacking the activated double bond to forge the tetrahydropyran ring. The resulting organomercurial species is subsequently reduced in a demercuration step, typically using sodium borohydride, to yield the final pyranoid product. This method has been successfully employed in the stereoselective synthesis of various substituted tetrahydrofurans and tetrahydropyrans. beilstein-journals.org For instance, Hg(OTf)₂ has been shown to be effective in catalyzing the cyclization of allenes to form stereoselective tetrahydropyran derivatives. beilstein-journals.org

While highly effective, the toxicity of mercury compounds necessitates careful handling and waste disposal, making it a less favored method in modern green chemistry contexts.

Advanced Catalytic Methods

Recent advances in catalysis have opened new avenues for the synthesis of α,β-unsaturated aldehydes and their derivatives. These methods offer high selectivity, mild reaction conditions, and the ability to create complex molecules with precise control over their stereochemistry, often using sustainable energy sources like visible light.

Photoredox Catalysis for Selective Formation

Visible-light photoredox catalysis has become a powerful tool in organic synthesis, enabling the generation of radical intermediates under exceptionally mild conditions. nih.govsigmaaldrich.com This approach is well-suited for the selective functionalization of α,β-unsaturated aldehydes. anr.fr The general principle involves a photocatalyst that, upon absorption of visible light, initiates a single-electron transfer (SET) process with a substrate to generate a reactive radical species. sigmaaldrich.com

This strategy can be applied to the synthesis of analogues of this compound through various transformations. For example, photoredox methods can generate acyl radicals from precursors like α-ketoacids, which can then undergo Michael addition to α,β-unsaturated systems. nih.gov Notably, some photoredox-generated carbonyl radicals are compatible with α,β-unsaturated aldehydes, allowing for selective reactions without affecting the double bond. nih.gov The combination of photoredox catalysis with other catalytic modes, such as organocatalysis, has further expanded its utility, enabling challenging asymmetric transformations. thieme-connect.comnature.com This dual-catalysis approach allows for the enantioselective β-functionalization of unsaturated aldehydes by generating a radical that adds to an iminium ion intermediate. thieme-connect.com

Table 2: Applications of Photoredox Catalysis in α,β-Unsaturated Aldehyde Functionalization

| Catalytic System | Transformation | Key Features | Reference |

| Ru(bpy)₃Cl₂ / Amine Catalyst | β-Alkylation of enals | Dual catalysis merges photoredox and aminocatalysis for stereoselective C-C bond formation. | thieme-connect.com |

| Organic Photocatalysts | γ-Functionalization of enals | Generates oxygen-, nitrogen-, or carbon-centered radicals for selective addition to the γ-position. | anr.fr |

| Ir or Ru Photocatalysts | Acyl Radical Addition | Acyl radicals generated from various precursors add to Michael acceptors, including unsaturated aldehydes. | nih.gov |

Aminocatalysis in Conjugate Addition Systems

Asymmetric aminocatalysis is a cornerstone of modern synthetic chemistry for the functionalization of carbonyl compounds, particularly α,β-unsaturated aldehydes. mdpi.com This method relies on the reaction of an enal with a chiral secondary amine catalyst to form a transient iminium ion intermediate. mdpi.com This activation lowers the LUMO of the conjugated system, making the β-carbon highly susceptible to nucleophilic attack in a conjugate addition fashion. mdpi.com

This strategy has been widely used to introduce a vast array of carbon and heteroatom nucleophiles at the β-position of enals with high enantioselectivity. mdpi.comresearchgate.net The process is catalytic, and upon addition of the nucleophile, the resulting enamine intermediate is hydrolyzed to regenerate the catalyst and deliver the functionalized aldehyde product. mdpi.com

A related mode of activation is dienamine catalysis, where the condensation of an α,β-unsaturated aldehyde with a chiral amine forms an extended conjugated dienamine. rsc.orgpnas.org This intermediate acts as a nucleophile, reacting with electrophiles at its γ- or α-position, thus enabling functionalization at sites remote from the carbonyl group. rsc.org The combination of aminocatalysis with other catalytic systems, such as transition metals or photoredox catalysts, has created powerful co-catalytic platforms for novel and highly selective transformations of enals. researchgate.net For example, a combination of a chiral amine and a copper catalyst has been used for the enantioselective β-alkylation of α,β-unsaturated aldehydes with organozinc reagents. researchgate.net

Biocatalytic and Enzymatic Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) and can exhibit exquisite chemo-, regio-, and stereoselectivity. For the synthesis of this compound and its analogues, enzymatic processes provide efficient and sustainable routes.

A primary biocatalytic route to α,β-unsaturated aldehydes is the oxidation of the corresponding α,β-unsaturated primary alcohols. researchgate.net Aryl alcohol oxidases (AAO) have proven to be particularly effective for this transformation. For instance, an AAO from the fungus Pleurotus eryngii has been used for the biocatalytic preparation of trans-2-hexenal (B146799) from trans-2-hexen-1-ol (B124871). researcher.lifenii.ac.jp This O₂-dependent enzyme facilitates the selective oxidation of the alcohol to the aldehyde without overoxidation to the carboxylic acid. researchgate.netmdpi.com A significant challenge in using O₂-dependent enzymes is the low solubility of oxygen in aqueous media, which can limit reaction rates. This limitation has been overcome by employing continuous-flow microreactors, which enhance gas-liquid mass transfer and lead to remarkable catalytic activities and turnover numbers. nii.ac.jpchemistryviews.org

Another powerful chemo-enzymatic strategy involves the use of carboxylic acid reductase (CAR) enzymes. beilstein-journals.orgnih.gov These enzymes can reduce a variety of aliphatic and aromatic carboxylic acids directly to their corresponding aldehydes. beilstein-journals.org The resulting aldehyde can then be used in a subsequent chemical step, such as a Wittig reaction, to construct the α,β-unsaturated system. beilstein-journals.org This combination of enzymatic reduction and classic organic reaction provides a versatile chain elongation approach to α,β-unsaturated esters and, by extension, other derivatives. beilstein-journals.org

Table 3: Enzymatic Systems for the Synthesis of α,β-Unsaturated Aldehydes and Precursors

| Enzyme | Source Organism | Reaction | Substrate(s) | Product(s) | Reference |

| Aryl Alcohol Oxidase (AAO) | Pleurotus eryngii | Alcohol Oxidation | trans-2-hexen-1-ol | trans-2-hexenal | researchgate.netresearcher.life |

| Carboxylic Acid Reductase (CAR) | Mycobacterium sp. | Carboxylic Acid Reduction | Aliphatic/Aromatic Carboxylic Acids | Aldehydes | beilstein-journals.orgnih.gov |

| Luciferase | Photobacterium leiognathi | Monooxygenation | (E)-tetradec-2-enal | (E)-tetradec-2-enoic acid | nih.gov |

Enzymatic Oxidation of Unsaturated Alcohols (e.g., using Aryl Alcohol Oxidase)

The direct enzymatic oxidation of unsaturated alcohols to aldehydes represents a key biocatalytic approach. chemrxiv.org Alcohol oxidases (AOX) and alcohol dehydrogenases (ADH) are the primary enzymes utilized for this selective transformation. d-nb.info AOX are particularly attractive as they use molecular oxygen, an inexpensive and mild oxidant, with hydrogen peroxide as a common byproduct. researchgate.netd-nb.info

Aryl Alcohol Oxidase (AAO), a flavoprotein containing FAD, is capable of oxidizing a variety of primary aromatic and aliphatic polyunsaturated alcohols into their corresponding aldehydes. frontiersin.orgcsic.es The AAO from the basidiomycete Pleurotus eryngii (PeAAO) has been extensively studied and shown to be highly effective. frontiersin.orgmdpi.com This enzyme has been successfully used for the selective oxidation of trans-2-hexen-1-ol to trans-2-hexenal, a C6 analogue of this compound, achieving remarkable turnover numbers exceeding 2.2 million. researchgate.netd-nb.info The catalytic cycle involves two main half-reactions: a reductive step where the alcohol substrate is oxidized to an aldehyde, reducing the FAD cofactor, and an oxidative step where the reduced flavin is reoxidized by molecular oxygen, producing hydrogen peroxide. csic.es To mitigate the potential toxicity of hydrogen peroxide, catalase is often used in tandem to catalyze the dismutation of H2O2 into oxygen and water. d-nb.infochemrxiv.org

While the substrate scope of many oxidases can be broad, research has demonstrated their efficacy on various unsaturated alcohols, which serves as a model for the oxidation of long-chain substrates like hexadec-2-enol.

Table 1: Examples of Enzymatic Oxidation of Unsaturated Alcohols

| Enzyme | Substrate | Product | Key Findings/Yield | Source |

|---|---|---|---|---|

| Aryl Alcohol Oxidase (AAO) from Pleurotus eryngii | trans-2-Hexen-1-ol | trans-2-Hexenal | Turnover number > 2.2 million. researchgate.netd-nb.info Efficient conversion achieved. researchgate.net | d-nb.info, researchgate.net, researchgate.net |

| Alcohol Dehydrogenase (YsADH) from Yokenella sp. | 3-Methyl-2-buten-1-ol | 3-Methyl-2-butenal | Complete conversion of 250 mM substrate in 8 hours using an engineered whole-cell system. researchgate.netd-nb.info | d-nb.info, researchgate.net |

| Aryl Alcohol Oxidase (AAO) from Pleurotus eryngii | Cinnamyl alcohol | Cinnamaldehyde | Demonstrates broad substrate specificity for α,β-unsaturated alcohols. d-nb.info | d-nb.info |

| Aryl Alcohol Oxidase (AAO) from Pleurotus eryngii | Veratryl alcohol | Veratraldehyde | Up to 84% conversion of 50 mM substrate in a cascade system. researchgate.net | researchgate.net |

De Novo Metabolic Engineering for Bio-Aldehyde Production

De novo metabolic engineering offers a powerful strategy for producing aldehydes from simple, renewable feedstocks like glucose within a microbial host. asm.orgnih.gov This approach involves designing and constructing synthetic metabolic pathways in model organisms such as Escherichia coli or Saccharomyces cerevisiae. asm.orgfrontiersin.org For the production of long-chain aliphatic aldehydes like this compound, pathways are engineered to harness and redirect the cell's natural fatty acid biosynthesis. researchgate.net

The synthesis begins with the production of fatty acyl-CoA or fatty acyl-ACP (acyl-carrier-protein) precursors, with the chain length dictated by the specificity of enzymes like thioesterases. researchgate.net A crucial step is the introduction of a heterologous enzyme capable of converting these long-chain fatty acid derivatives into aldehydes. Carboxylic acid reductases (CARs) are particularly well-suited for this role. chemrxiv.org For instance, a CAR from Mycobacterium marinum has been shown to convert a wide range of aliphatic fatty acids (from C6 to C18) into their corresponding aldehydes. researchgate.netsciepublish.com

A significant challenge in microbial aldehyde production is the rapid endogenous conversion of the target aldehyde into the corresponding alcohol by native alcohol dehydrogenases or its oxidation to a carboxylic acid. asm.orgnih.gov To achieve aldehyde accumulation, metabolic engineering strategies often involve the deletion or downregulation of genes encoding these competing aldehyde reductases and dehydrogenases. asm.orgnih.govresearchgate.net By combining the expression of a chain-length-specific fatty acid pathway with a suitable CAR and knocking out competing endogenous enzymes, microbial cell factories can be engineered for the targeted de novo synthesis of long-chain unsaturated aldehydes. frontiersin.orgresearchgate.net

Table 2: Key Enzyme Classes in an Engineered Pathway for Long-Chain Aldehyde Production

| Enzyme Class | Example Enzyme | Function in Pathway | Source |

|---|---|---|---|

| Fatty Acid Synthase (FAS) | Endogenous FAS complex | Builds the carbon backbone of fatty acids from acetyl-CoA and malonyl-CoA. | researchgate.net |

| Thioesterase | Chain-length-specific thioesterases | Controls the chain length of the fatty acid produced by cleaving it from the FAS complex. | researchgate.net |

| Carboxylic Acid Reductase (CAR) | CAR from Mycobacterium marinum | Reduces the fatty acid (e.g., a C16 acid) to the corresponding aldehyde (e.g., hexadecanal). researchgate.netsciepublish.com | researchgate.net, sciepublish.com |

| Aldehyde Reductase (Endogenous) | YbbO in E. coli | Unwanted side reaction: reduces the target aldehyde to an alcohol. This enzyme is often a target for gene deletion to improve aldehyde yield. nih.govresearchgate.net | nih.gov, researchgate.net |

Optimization of Biocatalytic Reaction Conditions

For enzymatic oxidations using O2-dependent enzymes like AAO, a primary limitation is the poor solubility of oxygen in aqueous media, which can lead to mass transfer limitations and poor reaction rates. researchgate.netresearchgate.net This challenge can be overcome by enhancing oxygen availability, for example by bubbling pure oxygen through the reaction medium or by employing continuous-flow microreactors. d-nb.inforesearchgate.net Flow reactors with segmented gas-liquid flow create a large contact area between the liquid and gas phases, promoting efficient oxygen transfer and leading to unprecedented reaction rates. researchgate.netresearchgate.net

In whole-cell systems, whether for biotransformations or de novo synthesis, efficient cofactor regeneration is essential for sustaining high catalytic activity. d-nb.info For NAD(P)+-dependent dehydrogenases, the reaction equilibrium can be shifted toward product formation by coupling the primary reaction with an efficient NAD(P)+ regeneration system. d-nb.info One successful strategy involves co-expressing the desired alcohol dehydrogenase (e.g., YsADH) with an oxygen-dependent NADPH oxidase (e.g., TkNOX) and a hemoglobin protein (e.g., VsHGB) to improve the oxygen supply for the oxidase, thereby driving the regeneration of NADP+. researchgate.netd-nb.info Creating a fusion protein of these components has been shown to further enhance catalytic performance, enabling complete conversion of high concentrations of substrate. researchgate.netd-nb.info Supplementation of the media with cofactors like FAD and NADP+ can also be essential for maintaining high activity. researchgate.net

Table 3: Optimization Strategies for Aldehyde Production

| Parameter/Strategy | System Type | Effect of Optimization | Example | Source |

|---|---|---|---|---|

| Oxygen Supply | Enzymatic (AAO); Whole-Cell | Increases reaction rate by overcoming mass transfer limitations of O2. | Using pure oxygen instead of air increased yield from 21.3% to 51.3% in a whole-cell system. researchgate.netd-nb.info | d-nb.info, researchgate.net |

| Reactor Technology | Enzymatic (AAO) | Continuous-flow reactors improve O2 mass transfer, leading to higher turnover frequencies. | A flow-reactor setup achieved turnover frequencies up to 38 s⁻¹ for PeAAOx. researchgate.net | researchgate.net |

| Cofactor Regeneration | Whole-Cell (ADH) | Drives reaction equilibrium towards product formation and sustains catalysis. | A fusion enzyme system (YsADH-TkNOX-VsHGB) enabled complete conversion of 250 mM substrate. researchgate.netd-nb.info | d-nb.info, researchgate.net |

| pH and Temperature | Enzymatic; Whole-Cell | Ensures the enzyme operates at its optimal activity and stability. | Optimized conditions for a PeAAOx/AaeUPO cascade were pH 7 and 40 °C. researchgate.net | researchgate.net |

| Cofactor Supplementation | Whole-Cell | Maintains high catalytic activity, especially during long reaction times. | Supplementation with 0.2 mM FAD and 0.4 mM NADP+ was essential for activity. researchgate.net | researchgate.net |

Chemical Reactivity and Reaction Mechanisms of Hexadec 2 Enal

Interactions with Biological Macromolecules

As a reactive lipid-derived electrophile, hexadec-2-enal can covalently modify biological macromolecules, thereby regulating or disrupting cellular processes. ebi.ac.uk Its accumulation is associated with cellular stress, DNA damage, and apoptosis. ebi.ac.uk The primary mechanisms of its interaction with biological macromolecules involve nucleophilic attack on its electrophilic centers.

This compound readily reacts with proteins, forming stable adducts that can alter protein structure and function. ebi.ac.uk These reactions primarily target nucleophilic amino acid residues. Research using a bioorthogonal probe of this compound identified over 500 potential cellular protein targets, highlighting its broad reactivity. ebi.ac.uk

The α,β-unsaturated aldehyde structure of this compound makes it a prime substrate for Michael addition reactions. mdpi.com This reaction involves the nucleophilic attack of a thiol group, such as the one on a cysteine residue, to the β-carbon of the double bond. mdpi.comresearchgate.net This 1,4-conjugate addition is a common mechanism for the modification of proteins by electrophilic lipids. researchgate.netnih.gov The reaction with cysteine is particularly significant, as the sulfhydryl group is a potent nucleophile. researchgate.net Studies on similar α,β-unsaturated aldehydes show that the initial Michael adduct can undergo further intramolecular reactions, leading to more complex and stable products like thiomorpholine (B91149) or 2-cyclopentenone derivatives. nih.gov

Table 1: Michael Addition of this compound with Cysteine

| Reactants | Reaction Type | Product |

|---|

The aldehyde functional group of this compound can react with primary amine groups, such as the ε-amino group of lysine (B10760008) residues in proteins, to form an imine (also known as a Schiff base). researchgate.netlibretexts.org This reaction is a reversible, acid-catalyzed process that involves the elimination of a water molecule. libretexts.orglibretexts.org The mechanism proceeds through a carbinolamine intermediate. libretexts.org The formation of an imine bond neutralizes the positive charge of the lysine residue, which can impact protein structure and interactions. The optimal pH for this reaction is typically around 5, as sufficient acid is needed to protonate the hydroxyl group of the carbinolamine intermediate to facilitate its departure as water, while enough of the amine must remain unprotonated to act as a nucleophile. libretexts.org

Table 2: Imine Formation between this compound and a Primary Amine (e.g., Lysine)

| Step | Description |

|---|---|

| 1 | Nucleophilic attack by the primary amine on the aldehyde's carbonyl carbon. |

| 2 | Proton transfer to form a neutral carbinolamine intermediate. |

| 3 | Protonation of the carbinolamine's hydroxyl group to form a good leaving group (water). |

| 4 | Elimination of water to form a protonated imine (iminium ion). |

| 5 | Deprotonation to yield the final imine adduct. |

Due to its two reactive sites, this compound can function as a protein cross-linking agent. dntb.gov.uautexas.edu A single molecule of this compound can react with two different nucleophilic sites, either on the same protein (intramolecular cross-link) or on two different proteins (intermolecular cross-link). thermofisher.com For example, the aldehyde group could form an imine with a lysine residue, while the double bond undergoes a Michael addition with a nearby cysteine residue. This covalent linking can significantly alter protein conformation, lead to the formation of protein aggregates, and disrupt normal cellular function. utexas.edu

Glutathione (B108866) (GSH), a key cellular antioxidant and detoxifying agent, can react with this compound. ebi.ac.uk The reaction is a primary detoxification pathway for α,β-unsaturated aldehydes. ebi.ac.uk The thiol group of glutathione attacks the β-carbon of this compound in a Michael addition reaction, which can be catalyzed by glutathione S-transferases (GSTs). researchgate.netnih.gov This conjugation forms a more water-soluble and less reactive compound that can be further metabolized and excreted from the cell. researchgate.net In vitro studies have identified the formation of glutathione conjugates with this compound, and these conjugates have also been detected in cell lysates incubated with the aldehyde. ebi.ac.uk

This compound, as a reactive aldehyde product of lipid metabolism, has been shown to form adducts with DNA. ebi.ac.ukthegoodscentscompany.com This covalent modification of DNA is a form of genotoxicity that can lead to mutations if not repaired. nih.gov The reactive aldehyde group can react with the exocyclic amino groups of DNA bases, such as guanine. nih.gov Alkenals derived from lipid peroxidation are known to react with DNA bases, forming various cyclic adducts. nih.gov For instance, the reaction can proceed through initial condensation of the aldehyde with the N2-amino group of deoxyguanosine, followed by cyclization to form stable adducts. nih.gov The ability of this compound to damage DNA contributes to its role in cellular pathology. ebi.ac.uk

Formation of Protein Adducts

Self-Reactivity and Polymerization Tendencies

This compound, as an α,β-unsaturated aldehyde, can undergo self-condensation reactions, a characteristic shared with other aldehydes. This type of reaction, known as an aldol (B89426) condensation, involves the reaction of two aldehyde molecules to form a β-hydroxy aldehyde, which can then dehydrate to yield a new, larger α,β-unsaturated aldehyde. wikipedia.org While specific studies on the self-aldol condensation of this compound are not extensively detailed in the provided results, the general mechanism is well-established for similar aldehydes. For instance, hexanal (B45976) can undergo self-aldol condensation to form 2-butyl-2-octenal. researchgate.net This process is often catalyzed by acids or bases. wikipedia.orgresearchgate.net

The reaction proceeds through the formation of an enolate intermediate from one aldehyde molecule, which then acts as a nucleophile, attacking the carbonyl carbon of a second aldehyde molecule. wikipedia.org Subsequent dehydration leads to the final condensation product. It's plausible that this compound follows a similar pathway, leading to the formation of a C32-unsaturated aldehyde.

The tendency for aldehydes to undergo aldol condensation can be influenced by reaction conditions such as temperature and the presence of catalysts. google.comgoogle.com These reactions are significant in various contexts, including the formation of complex molecules in natural products and as a potential pathway for the formation of higher molecular weight compounds. researchgate.netacs.org

This compound is susceptible to both oxidation and reduction reactions, typical for an aldehyde.

Oxidation: The aldehyde group in this compound can be readily oxidized to a carboxylic acid. Studies have shown that (2E)-hexadecenal is almost quantitatively oxidized to (2E)-hexadecenoic acid. ebi.ac.uk This transformation is a common metabolic pathway in biological systems. ebi.ac.uk For example, in HepG2 cell lysates, (2E)-hexadecenal is oxidized to (2E)-hexadecenoic acid, which is then activated by coupling to coenzyme A (CoA). ebi.ac.uk This oxidation can be catalyzed by enzymes such as long-chain fatty aldehyde dehydrogenase (ALDH3A2). ebi.ac.uk The sensitivity to oxidation is a key aspect of its biological activity and degradation. The oxidation of similar α,β-unsaturated aldehydes, like (E)-hex-2-enal, to their corresponding carboxylic acids has also been observed in oil-in-water emulsions. nih.gov

Reduction: The carbonyl group of this compound can be reduced to a hydroxyl group, forming hexadec-2-enol. While specific reducing agents for this compound were not detailed in the provided search results, this is a standard transformation for aldehydes. Additionally, the carbon-carbon double bond can also be reduced, potentially leading to the saturated aldehyde, hexadecanal (B134135), or the saturated alcohol, hexadecanol, depending on the reaction conditions and the reducing agent used. The reduction of the α,β-unsaturated bond is a common reaction in the metabolism of similar compounds. ebi.ac.uk

Environmental Chemical Transformations

Unsaturated organic compounds like this compound are subject to degradation in the atmosphere through reactions with oxidants, primarily ozone (O₃) and hydroxyl radicals (OH). copernicus.orgoup.comfluorocarbons.org

The reaction of ozone with alkenes, known as ozonolysis, is a significant atmospheric removal process. copernicus.orgresearchgate.net This reaction involves the addition of ozone to the carbon-carbon double bond to form a primary ozonide, which is unstable and rapidly decomposes into a carbonyl compound and a carbonyl oxide, also known as a Criegee intermediate. copernicus.orgresearchgate.net For this compound, ozonolysis would cleave the double bond, leading to the formation of smaller aldehydes and other products.

A structure-activity relationship (SAR) method has been developed to estimate the rate coefficients for the reactions of ozone with a wide range of unsaturated compounds. copernicus.orgcopernicus.org For α,β-unsaturated aldehydes like trans-hex-2-enal, a reference rate coefficient for the reaction with ozone has been determined based on data from similar compounds. copernicus.orgcopernicus.org This suggests that the reactivity of this compound with ozone can be predicted based on its chemical structure. The products of these reactions contribute to the formation of secondary organic aerosols and other atmospheric pollutants. copernicus.orgcopernicus.org

The reaction with hydroxyl radicals is another crucial degradation pathway for unsaturated aldehydes in the troposphere. researchgate.netresearchgate.net While specific kinetic data for this compound's reaction with OH radicals were not found, studies on shorter-chain analogues like trans-2-hexenal (B146799) indicate that this reaction is a primary loss process in the atmosphere. researchgate.netresearchgate.net

Hydrolysis: Information regarding the hydrolysis of this compound is limited in the provided search results. The ECHA registration dossier for the similar compound trans-hex-2-enal mentions hydrolysis as a potential environmental fate pathway, but detailed studies or mechanisms were not presented. europa.eu Generally, the aldehyde functional group is not readily hydrolyzed under typical environmental pH conditions. The α,β-unsaturated system could potentially undergo hydration across the double bond, but this is less common than other transformation pathways.

Biological Roles and Ecological Significance of Hexadec 2 Enal

Occurrence and Distribution in Non-Human Organisms

Hexadec-2-enal is not exclusive to human biology and has been detected in various plants, fungi, and other mammals.

This compound is a known volatile constituent of several plants. For instance, it is found in coriander (Coriandrum sativum), where mono- and polyunsaturated fatty aldehydes, including this compound, contribute to the characteristic aroma of the leaf oil. aessweb.com In contrast to the seeds, the leaves contain these aldehydes as major components. aessweb.com

In the context of olive fruit (Olea europaea), (E)-hex-2-enal is a significant volatile compound derived from the lipoxygenase (LOX) pathway. researchgate.net Its concentration can vary with the ripeness of the fruit, with some studies indicating higher amounts in ripe olives compared to unripe or overripe ones. researchgate.net

Table 1: Presence of this compound in Selected Plants

| Plant | Part | Significance |

|---|---|---|

| Coriander (Coriandrum sativum) | Leaf | Contributes to the characteristic aroma. aessweb.com |

| Olive (Olea europaea) | Fruit | A key volatile compound related to ripeness. researchgate.net |

This compound has also been identified in the fungal kingdom. Notably, it has been detected in Saccharomyces cerevisiae, a species of yeast. researchgate.net The presence of such aldehydes in fungi suggests their involvement in fungal metabolism and signaling pathways. The production of volatile organic compounds, including aldehydes, can be influenced by the growth conditions and the specific strain of the fungus. researchgate.netresearchgate.netnih.gov

Beyond the plant and fungal kingdoms, this compound is also found in mammalian systems. Research has identified its presence in mice. researchgate.net In mammals, this aldehyde is a byproduct of sphingolipid metabolism. ebi.ac.uknih.gov The study of aldehydes like hexanal (B45976) in mice has shown that their inhalation can affect behavior, suggesting that these compounds can have neuropsychological effects. researchgate.net

Functional Roles in Biological Systems

This compound is not merely a metabolic byproduct; it serves distinct functional roles in various biological systems, from plant defense to cellular signaling.

In plants, certain aldehydes are recognized for their role in defense against herbivores and pathogens. Volatile organic compounds like (E)-hex-2-enal are produced by plants in response to tissue damage. wikipedia.orgoup.com These compounds can act as airborne signals that trigger defense responses in other parts of the same plant or in neighboring plants. wikipedia.org For example, in strawberries, the emission of (E)-hex-2-enal increases upon wounding and can inhibit the germination of fungal spores, such as those of Penicillium expansum. oup.com This suggests a direct role in protecting the plant from fungal infections. oup.com

Table 2: Research Findings on this compound's Role in Plant Defense

| Plant | Stressor | Observed Effect of this compound | Reference |

|---|---|---|---|

| Strawberry (Fragaria × ananassa) | Wounding/Fungal Pathogens | Increased emission upon wounding; inhibits fungal spore germination. oup.com | oup.com |

| Soybean (Glycine max) | Fungal Pathogens | Reduces viability of germinating Aspergillus flavus conidia. ebi.ac.uk | ebi.ac.uk |

This compound functions as a signaling molecule, specifically as a lipid-derived electrophile (LDE). ebi.ac.uknih.gov LDEs are reactive metabolites that can covalently modify proteins and DNA, thereby regulating a variety of cellular processes. nih.govsemanticscholar.org As a byproduct of sphingolipid metabolism, (E)-hexadec-2-enal is involved in processes such as cytoskeletal reorganization, DNA damage, and apoptosis (programmed cell death). ebi.ac.uknih.gov

Research has shown that (E)-hexadec-2-enal can directly interact with and modify proteins. For instance, it can covalently modify the pro-apoptotic protein Bax, which plays a crucial role in initiating apoptosis. nih.govnih.gov This modification can enhance the pro-apoptotic function of Bax, highlighting a specific molecular mechanism through which this compound can influence cell fate. researchgate.netnih.gov The ability of LDEs like this compound to act as endogenous messengers allows them to modulate signal transduction pathways within the cell. researchgate.net

Influence on Cell Signaling Pathways through Protein Modification

trans-2-Hexadecenal, a byproduct of sphingolipid metabolism, functions as a reactive lipid electrophile (LDE) capable of influencing cellular signaling pathways through the covalent modification of proteins. ebi.ac.uknih.govacs.org As an α,β-unsaturated aldehyde, it is susceptible to nucleophilic attack and can react with amino groups and sulfhydryl groups on proteins, thereby altering their structure and function. researchgate.netelifesciences.org

A key target of trans-2-hexadecenal is the pro-apoptotic regulator Bax. nih.gov Research has demonstrated that trans-2-hexadecenal can directly and covalently modify the Bax protein, specifically at the conserved Cys62 residue. acs.org This modification is significant as Bax plays a crucial role in initiating apoptosis. Upon activation, Bax translocates to the mitochondrial outer membrane, where it forms pores that lead to the release of cytochrome c and the activation of the downstream apoptotic cascade. nih.govnih.gov The covalent binding of trans-2-hexadecenal to Bax is a mechanism by which this lipid aldehyde can directly trigger these pro-apoptotic events, demonstrating a clear link between protein modification and the regulation of cell death signaling. nih.govacs.org The accumulation of such LDEs and the subsequent modification of key cellular proteins are implicated in various pathological conditions. ebi.ac.ukacs.org

Regulation of Cellular Processes (e.g., Cell Proliferation)

trans-2-Hexadecenal is a bioactive product of sphingosine-1-phosphate (S1P) metabolism that regulates critical cellular processes, most notably by inducing apoptosis, or programmed cell death. nih.govnih.gov Studies in various human and murine cell lines have shown that trans-2-hexadecenal causes significant changes including cytoskeletal reorganization, cell rounding, detachment from the substratum, and ultimately, cell death. researchgate.netnih.govmdpi.com

The mechanism for this regulation is primarily mediated through the c-Jun N-terminal kinase (JNK) signaling pathway. nih.govnih.gov trans-2-Hexadecenal treatment stimulates the production of reactive oxygen species (ROS), which in turn activates a signaling cascade involving Mixed Lineage Kinase 3 (MLK3) and the subsequent phosphorylation and activation of MKK4 and MKK7. nih.gov These kinases then phosphorylate and activate JNK. nih.gov This activation of the JNK pathway occurs while other signaling pathways, such as ERK, AKT, and p38, remain unaffected. researchgate.netnih.gov

The activation of JNK leads to a series of downstream events that execute the apoptotic program. These include the phosphorylation of the transcription factor c-Jun, the release of cytochrome c from mitochondria, the activation of the pro-apoptotic protein Bax, and the cleavage of Bid. researchgate.netnih.gov The inhibition of JNK has been shown to abrogate the cytoskeletal changes and apoptosis induced by trans-2-hexadecenal, confirming the central role of this pathway. nih.govnih.gov Therefore, by acting through an oxidant stress-dependent MAP kinase pathway, trans-2-hexadecenal functions as a regulator of cell fate, pushing the cell towards apoptosis rather than proliferation. nih.govmdpi.com

Antimicrobial Properties (e.g., Antibacterial and Antifungal Activities for Related Aldehydes)

While specific data on the antimicrobial properties of this compound is limited, extensive research on related, shorter-chain α,β-unsaturated aldehydes demonstrates significant antibacterial and antifungal activities. tandfonline.comfrontiersin.org Compounds such as (E)-2-hexenal and 4-oxo-(E)-2-hexenal are recognized for their broad-spectrum antimicrobial effects. tandfonline.comjst.go.jp

(E)-2-hexenal has shown potent antifungal activity against various pathogens, including Aspergillus flavus, Botrytis cinerea, and Penicillium cyclopium. frontiersin.orgresearchgate.netmedchemexpress.comacs.orgnih.gov Its mechanism of action often involves damaging the fungal cell membrane and disrupting mitochondrial metabolism, which can lead to apoptosis in the fungal cells. frontiersin.orgnih.gov It is effective both as a fumigant and in direct contact, inhibiting spore germination and mycelial growth. researchgate.netacs.org

In terms of antibacterial properties, related aldehydes are effective against both Gram-positive and Gram-negative bacteria. tandfonline.com For instance, 4-oxo-(E)-2-hexenal inhibits the growth of bacteria such as Micrococcus luteus (Gram-positive) and Pseudomonas sp. (Gram-negative). tandfonline.com The antibacterial efficacy of these α,β-unsaturated aldehydes is attributed to their reactivity with nucleophilic groups in essential biological molecules like enzymes. tandfonline.comnih.gov Studies have also shown that (E)-2-hexenal can potentiate the effects of antibiotics like polymyxins against bacteria such as Pseudomonas aeruginosa and Escherichia coli. asm.org

| Related Aldehyde | Microorganism | Type | Observed Effect | Source |

|---|---|---|---|---|

| (E)-2-Hexenal | Aspergillus flavus | Fungus | Inhibited spore germination and mycelial growth. Induces apoptosis. | researchgate.netacs.orgnih.gov |

| (E)-2-Hexenal | Botrytis cinerea | Fungus | Inhibited mycelial growth; caused hyphae distortion. | frontiersin.org |

| (E)-2-Hexenal | Penicillium cyclopium | Fungus | Inhibited mycelial growth via membrane damage. MIC of 160 μL/L. | medchemexpress.com |

| (E)-2-Hexenal | Pseudomonas aeruginosa | Bacteria (Gram-) | Exhibits activity; potentiates polymyxin (B74138) antibiotics. | asm.org |

| (E)-2-Hexenal | Escherichia coli | Bacteria (Gram-) | Exhibits activity; potentiates polymyxin antibiotics. | asm.org |

| 4-oxo-(E)-2-hexenal | Micrococcus luteus | Bacteria (Gram+) | Showed concentration-dependent antibacterial activity. | tandfonline.com |

| 4-oxo-(E)-2-hexenal | Pseudomonas sp. | Bacteria (Gram-) | Showed concentration-dependent antibacterial activity. | tandfonline.com |

| 4-oxo-(E)-2-hexenal | Dolycoris baccarum | Bacteria | Inhibited bacterial growth starting at 10 µg. | nih.gov |

Ecological Interactions and Communication

Role in Insect Pheromone Communication (for related oxo-alkenals)

Derivatives of this compound and related oxo-alkenals play a significant role in the chemical communication systems of insects, particularly as components of sex pheromones. nih.govresearchgate.netscielo.br A notable example is 3,7,11,15-tetramethylthis compound , a derivative also known as phytal. Both the (Z) and (E) isomers of phytal have been identified as a candidate sex pheromone produced by sexually mature males of the Moroccan locust, Dociostaurus maroccanus, a major agricultural pest. nih.govresearchgate.netresearchgate.net The natural compound was identified as the (R,R) configuration and is unique as an insect pheromone component. nih.govresearchgate.net It elicits electroantennographic responses in the antennae of both male and female locusts and attracts females in laboratory bioassays. nih.govacs.org

Other related, shorter-chain oxo-alkenals are also key components in insect communication. For instance, 4-oxo-(E)-2-hexenal has been identified as a pheromone component for several species of true bugs (Hemiptera). researchgate.netnih.gov These compounds are often part of multi-component blends where the specific ratio of each chemical is crucial for species recognition and eliciting a behavioral response, such as mating. scielo.brunitedlifejournals.in

Components of Defensive Secretions in Organisms

Aldehydes, including various oxo-alkenals related to this compound, are common and vital components of the defensive secretions of many insects, particularly within the order Hemiptera (true bugs). scielo.brnih.govscielo.br These secretions, known as allomones, are released from specialized scent glands when the insect is disturbed, serving to repel or poison predators. jst.go.jpnih.gov

Compounds like (E)-2-hexenal and 4-oxo-(E)-2-hexenal are frequently found in the defensive fluids of stink bugs (family Pentatomidae) and their nymphs. unitedlifejournals.innih.govscielo.br For example, the defensive secretions of nymphs of the family Coreidae often contain shorter-chain keto-aldehydes like 4-oxo-(E)-2-hexenal, which has been shown to be a highly effective deterrent against predators such as ants. nih.gov In some species, the composition of these defensive chemicals can vary between nymphal stages and adults, reflecting different defensive strategies. jst.go.jpunitedlifejournals.in The presence of these reactive aldehydes provides a potent chemical defense mechanism, with some compounds like 4-oxo-(E)-2-hexenal being not only deterrent but also toxic, capable of inducing paralysis and death in predators. nih.govnih.govresearchgate.net

| Related Aldehyde | Organism | Family | Role | Source |

|---|---|---|---|---|

| (E)-2-Hexenal | Various Stink Bugs | Pentatomidae | Defensive allomone, alarm pheromone | scielo.br |

| 4-oxo-(E)-2-hexenal | Various True Bugs | Heteroptera | Common defensive component | researchgate.netnih.gov |

| 4-oxo-(E)-2-hexenal | Coreid Nymphs | Coreidae | Highly effective deterrent against predators. | nih.gov |

| 4-oxo-(E)-2-hexenal | Dolycoris baccarum (Sloe bug) | Pentatomidae | Component in both nymph and adult secretions. | tandfonline.comnih.gov |

| (E)-2-Octenal | Neotropical Stink Bugs | Pentatomidae | Defensive compound and alarm pheromone. | scielo.br |

| (E)-2-Decenal | Neotropical Stink Bugs | Pentatomidae | Defensive compound and alarm pheromone. | scielo.br |

Advanced Analytical Techniques for Characterization and Quantification of Hexadec 2 Enal

Chromatographic Separation Techniques

Chromatographic methods are fundamental for isolating Hexadec-2-enal from complex sample mixtures prior to its detection and quantification. The choice of technique depends on the sample matrix, the concentration of the analyte, and the required analytical throughput.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The compound can be analyzed directly or after derivatization to improve its chromatographic behavior and detection sensitivity.

Underivatized long-chain aldehydes can be separated on capillary columns such as those coated with 35% dimethyl and 65% diphenylpolysiloxane. gerli.com A typical temperature program for such an analysis involves an initial oven temperature of 90°C, which is then ramped up to higher temperatures to elute the long-chain aldehydes. gerli.com However, the analysis of underivatized aldehydes can be challenging due to potential overlap in retention times with other lipid components like fatty acid methyl esters. scirp.orgscirp.org

To overcome these challenges, derivatization is often employed. One common method is the conversion of the aldehyde to its dimethylacetal (DMA) derivative. nih.gov These derivatives are well-resolved from fatty acid methyl esters on both polar and non-polar GC columns. nih.gov Another derivatization strategy involves the use of (pentafluorobenzyl)hydroxylamine hydrochloride to form pentafluorobenzyl oxime derivatives, which can then be analyzed by GC-MS in selected-ion mode. gerli.comnih.gov

The mass spectrometric detection in GC-MS provides characteristic fragmentation patterns that aid in the identification of this compound. For the underivatized compound, characteristic ions can be observed in the mass spectrum. scirp.org For DMA derivatives, electron ionization (EI) mass spectrometry yields characteristic ions at [M-31]⁺, corresponding to the loss of a methoxy (B1213986) group, and at m/z 75. nih.gov

Table 1: GC-MS Methods for this compound Analysis

| Analytical Method | Derivatization | Column Type | Key Mass Spectral Ions | Reference |

| Direct Analysis | None | 35% dimethyl, 65% diphenylpolysiloxane | M-18 (loss of H₂O), M-46, M-84 | gerli.comscirp.org |

| Dimethylacetal Derivatization | Methanol/BF₃ | Polar or Non-polar | [M-31]⁺, m/z 75 | nih.gov |

| Pentafluorobenzyl Oxime Derivatization | (Pentafluorobenzyl)hydroxylamine | Capillary | Selected-ion monitoring | gerli.comnih.gov |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including aldehydes. However, the direct analysis of this compound by HPLC with common detectors like UV-Vis is often hindered by its weak chromophore. nih.govhta-it.com To enhance detection sensitivity, derivatization is a common strategy. hta-it.com

A widely used derivatizing agent for aldehydes is 2,4-dinitrophenylhydrazine (B122626) (DNPH). restek.comijcpa.in The reaction of this compound with DNPH forms a stable 2,4-dinitrophenylhydrazone derivative that exhibits strong UV absorbance, allowing for sensitive detection. restek.comijcpa.in The separation of these derivatives is typically achieved on reversed-phase columns, such as C18. ijcpa.in

Another approach involves post-column derivatization. For instance, aldehydes can be separated on an HPLC column and then reacted with a reagent like 1,3-cyclohexanedione (B196179) in the presence of an ammonium (B1175870) acetate (B1210297) buffer to form a highly fluorescent product, which is then detected by a fluorescence detector. jasco-global.com This method can eliminate the need for complex sample pretreatment. jasco-global.com

Table 2: HPLC Derivatization Reagents for Aldehyde Analysis

| Derivatizing Reagent | Detection Method | Principle | Reference |

| 2,4-Dinitrophenylhydrazine (DNPH) | UV-Vis | Forms a UV-absorbing hydrazone | restek.comijcpa.in |

| 1,3-Cyclohexanedione | Fluorescence | Forms a fluorescent derivative post-column | jasco-global.com |

| 2-Diphenylacetyl-1,3-indandione-1-hydrazone (B1235516) (DAIH) | Fluorescence/MS | Transforms the aldehyde into a fluorescent and ionizable analog | ebi.ac.uknih.gov |

Ultrahigh Performance Liquid Chromatography (UPLC)

Ultrahigh Performance Liquid Chromatography (UPLC) utilizes columns with sub-2 µm particles to achieve higher resolution, faster separations, and increased sensitivity compared to conventional HPLC. americanpharmaceuticalreview.comnih.gov This technique is particularly advantageous for the analysis of complex biological samples and can significantly reduce analysis times. americanpharmaceuticalreview.comwaters.com

For the analysis of aldehydes, UPLC is often used in conjunction with derivatization, similar to HPLC. The analysis of DNPH derivatives of aldehydes can be performed much faster using UPLC systems. waters.comsigmaaldrich.com For example, a standard mix of aldehyde and ketone DNPH derivatives can be separated in a fraction of the time it would take with traditional HPLC. sigmaaldrich.com

In the field of lipidomics, UPLC coupled with high-resolution mass spectrometry has become a powerful tool for the comprehensive analysis of lipids, including aldehydes. nih.govchromatographytoday.comspectroscopyonline.com The high separation efficiency of UPLC allows for the resolution of complex lipid mixtures, minimizing ion suppression effects and enabling more accurate identification and quantification. nih.gov

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS) is an indispensable tool for the sensitive and selective detection and quantification of this compound. It is often coupled with chromatographic techniques to provide an additional dimension of separation and structural information.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Quantitation

Tandem mass spectrometry (MS/MS) is a highly specific and sensitive technique used for both the structural elucidation and quantification of target analytes. mdpi.commdpi.com In an MS/MS experiment, a precursor ion corresponding to the molecule of interest is selected, fragmented, and the resulting product ions are detected. mdpi.com This process provides a unique fragmentation pattern that can be used for unambiguous identification.

For this compound, MS/MS analysis is typically performed on derivatized forms of the molecule to enhance ionization and provide characteristic fragmentation. For example, after derivatization with 2-hydrazinoquinoline (B107646), the resulting hydrazone derivative of (2E)-hexadecenal can be quantified using multiple reaction monitoring (MRM) in an LC-MS/MS system. ebi.ac.uk This approach allows for the simultaneous quantification of the substrate and product in enzymatic reactions. ebi.ac.uk

Similarly, derivatization with 2-diphenylacetyl-1,3-indandione-1-hydrazone (DAIH) renders (2E)-hexadecenal amenable to LC-MS/MS analysis with a very low limit of detection, in the femtomole range. nih.govhmdb.ca The fragmentation of the DAIH-derivatized aldehyde provides specific product ions that are monitored for quantification. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) Considerations